molecular formula C16H18ClN3O B2412452 N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide CAS No. 2384028-42-4

N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide

Cat. No.: B2412452
CAS No.: 2384028-42-4
M. Wt: 303.79
InChI Key: CQPOBEDPPPVQHY-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydroindazole ring, and a chloroacetamide functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzyl-4,5,6,7-tetrahydroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-benzyl-4,5,6,7-tetrahydroindazole in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride dropwise while maintaining the reaction mixture at a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification steps may include advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-azidoacetamide, N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-thioacetamide, or N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-aminoacetamide can be formed.

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activity. The benzyl and tetrahydroindazole moieties may contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide can be compared with other similar compounds, such as:

    N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloropropanamide: Similar structure but with a propanamide group instead of an acetamide group.

    N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide: Contains a benzoxazole ring instead of a chloroacetamide group.

    (E)-N-(1-Benzyl-4,5,6,7-tetrahydroindazol-4-yl)-4-(dimethylamino)but-2-enamide: Features a dimethylamino group and a butenamide structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c17-9-16(21)19-14-7-4-8-15-13(14)10-18-20(15)11-12-5-2-1-3-6-12/h1-3,5-6,10,14H,4,7-9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPOBEDPPPVQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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